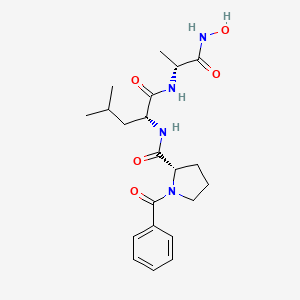
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzoyl group, prolyl and leucyl residues, and a hydroxy-alaninamide moiety. This compound is of interest due to its potential biological activities and its role in research and industrial applications.
Métodos De Preparación
The synthesis of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves several steps, typically starting with the protection of amino groups and the activation of carboxyl groups. The synthetic route may include the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form active esters.
Coupling Reactions: The activated carboxyl groups are coupled with the protected amino groups to form peptide bonds.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.
Análisis De Reacciones Químicas
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can be compared with other similar compounds, such as:
Cyclo(L-Leucyl-L-Prolyl): This compound has a similar structure but lacks the benzoyl and hydroxy-alaninamide moieties. It is known for its antifungal properties.
Histrelin: A synthetic analog of gonadotropin-releasing hormone, histrelin has a different structure but shares some functional similarities in terms of biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
873198-16-4 |
|---|---|
Fórmula molecular |
C21H30N4O5 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(2S)-1-benzoyl-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H30N4O5/c1-13(2)12-16(19(27)22-14(3)18(26)24-30)23-20(28)17-10-7-11-25(17)21(29)15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17,30H,7,10-12H2,1-3H3,(H,22,27)(H,23,28)(H,24,26)/t14-,16-,17+/m1/s1 |
Clave InChI |
IUQSFPAFKWUNDP-OIISXLGYSA-N |
SMILES isomérico |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


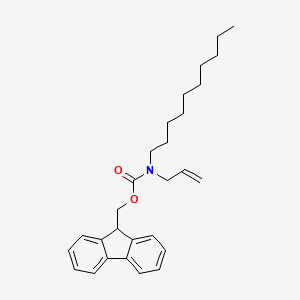


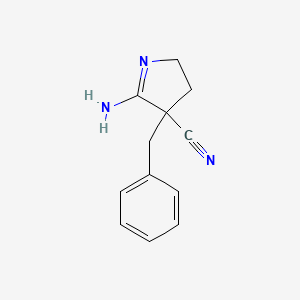
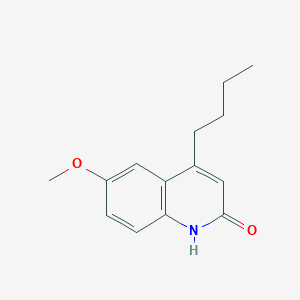
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)


![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
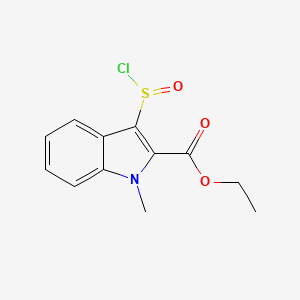
![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
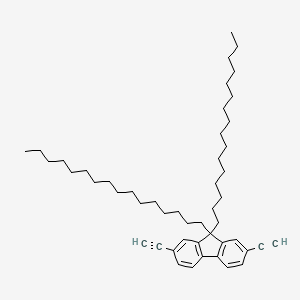
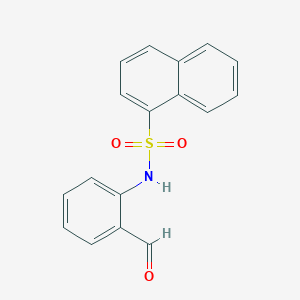
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
